ADU-S100 enantiomer (Ammonium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

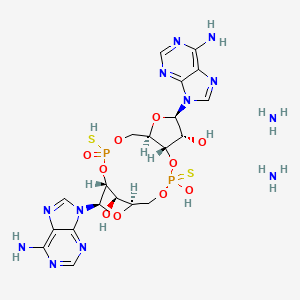

ADU-S100 enantiomer (Ammonium salt) is a less active enantiomer of ADU-S100, which is an activator of the stimulator of interferon genes (STING). This compound is primarily used in scientific research, particularly in the fields of immunology and oncology, due to its ability to modulate immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADU-S100 enantiomer (Ammonium salt) involves the preparation of cyclic dinucleotides. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of phosphorothioate linkages to enhance stability and bioactivity .

Industrial Production Methods

Industrial production methods for ADU-S100 enantiomer (Ammonium salt) are not extensively documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process likely involves multiple steps, including the synthesis of precursor molecules, cyclization, and purification .

Chemical Reactions Analysis

Types of Reactions

ADU-S100 enantiomer (Ammonium salt) primarily undergoes reactions typical of cyclic dinucleotides, including:

Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its bioactivity.

Reduction: This reaction can modify the oxidation state of the molecule, impacting its stability and function.

Substitution: This reaction can replace specific atoms or groups within the molecule, potentially enhancing or diminishing its activity.

Common Reagents and Conditions

Common reagents used in reactions involving ADU-S100 enantiomer (Ammonium salt) include oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction efficiency and product yield .

Major Products Formed

The major products formed from reactions involving ADU-S100 enantiomer (Ammonium salt) depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield modified cyclic dinucleotides with altered bioactivity .

Scientific Research Applications

ADU-S100 enantiomer (Ammonium salt) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of cyclic dinucleotides and their interactions with various reagents.

Biology: Employed in research on cellular signaling pathways, particularly those involving the stimulator of interferon genes (STING).

Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy, due to its ability to modulate immune responses and enhance anti-tumor activity.

Industry: Utilized in the development of new drugs and therapeutic agents targeting immune-related diseases.

Mechanism of Action

ADU-S100 enantiomer (Ammonium salt) exerts its effects by activating the stimulator of interferon genes (STING) pathway. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which play a crucial role in the immune response. The molecular targets involved include the STING protein, TANK-binding kinase 1 (TBK1), and interferon regulatory factor 3 (IRF3). These interactions result in the activation of downstream signaling pathways that enhance immune responses and promote anti-tumor activity .

Comparison with Similar Compounds

Similar Compounds

2’3’-c-di-AM (PS)2 (Rp,Rp): Another cyclic dinucleotide that activates the STING pathway, similar to ADU-S100 enantiomer (Ammonium salt).

ADU-S100 (MIW815): The more active enantiomer of ADU-S100 enantiomer (Ammonium salt), with higher potency in activating the STING pathway.

ML RR-S2 CDA: A cyclic dinucleotide with similar bioactivity and applications in immunology and oncology.

Uniqueness

ADU-S100 enantiomer (Ammonium salt) is unique due to its specific enantiomeric form, which results in lower activity compared to its more active counterpart, ADU-S100 (MIW815). This lower activity can be advantageous in certain research applications where a less potent activator of the STING pathway is desired .

Biological Activity

ADU-S100, also known as MIW815, is a synthetic cyclic dinucleotide that acts as an agonist for the stimulator of interferon genes (STING) pathway, which plays a pivotal role in the immune response against tumors. The compound has garnered attention for its potential therapeutic applications in oncology, particularly in enhancing anti-tumor immunity. This article focuses on the biological activity of the ADU-S100 enantiomer (ammonium salt), examining its pharmacological characteristics, mechanisms of action, and clinical implications.

Overview of ADU-S100

ADU-S100 is designed to mimic natural cyclic dinucleotides and activate STING, leading to the production of type I interferons (IFNs) and subsequent immune activation. The compound exists in two enantiomeric forms: the more active form and the less active ADU-S100 enantiomer (ammonium salt), which is the focus of this article. The ammonium salt variant has been shown to exhibit reduced biological activity compared to its counterpart.

The mechanism by which ADU-S100 activates STING involves binding to the STING receptor located in the endoplasmic reticulum. Upon activation, STING translocates to peroxisomes and triggers downstream signaling pathways that lead to:

- Phosphorylation of TBK1 : This kinase is crucial for mediating the signaling cascade initiated by STING.

- Activation of IRF3 : Interferon regulatory factor 3 (IRF3) is subsequently phosphorylated and translocated to the nucleus, where it induces the expression of type I IFNs.

- CD8+ T-cell Activation : The production of type I IFNs enhances the activation and proliferation of CD8+ T-cells, which are essential for effective anti-tumor responses.

In Vitro Studies

In vitro studies have demonstrated that ADU-S100 enantiomer (ammonium salt) can induce immune responses, albeit at a lower efficacy compared to the active form. Key findings include:

- Type I IFN Production : The ammonium salt variant stimulates lower levels of IFN-β production in human dendritic cells compared to its more active counterpart.

- T-cell Activation : While it can activate T-cells, the response is significantly weaker, indicating a need for higher concentrations or combination therapies to achieve therapeutic effects.

In Vivo Studies

In vivo studies have shown that while ADU-S100 can induce some degree of tumor regression, its efficacy is limited:

- Tumor Models : In mouse models of cancer, administration of ADU-S100 resulted in modest tumor regression with a notable increase in CD8+ T-cell infiltration within tumors.

- Combination Therapies : Research indicates that combining ADU-S100 with immune checkpoint inhibitors (e.g., PD-1 inhibitors) may enhance its antitumor efficacy. A phase Ib study reported that combining MIW815 with spartalizumab led to immune activation but limited overall tumor response rates .

Clinical Implications

The clinical development of ADU-S100 has faced challenges. Initial trials demonstrated immune activation but limited antitumor responses when used as a monotherapy. However, ongoing research is exploring its potential in combination with other immunotherapies:

- Phase II Trials : Although initial trials were terminated due to insufficient efficacy, ongoing studies are investigating its use alongside pembrolizumab in various solid tumors .

- Safety Profile : Common adverse effects observed include pyrexia and injection site pain, but overall tolerability appears acceptable .

Data Summary

| Study Type | Findings |

|---|---|

| In Vitro | Lower IFN-β production; weaker T-cell activation compared to active enantiomer |

| In Vivo | Modest tumor regression; increased CD8+ T-cell infiltration; potential for combination therapies |

| Clinical Trials | Limited antitumor activity; ongoing studies for combination therapies with PD-1 inhibitors |

Properties

Molecular Formula |

C20H30N12O10P2S2 |

|---|---|

Molecular Weight |

724.6 g/mol |

IUPAC Name |

azane;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |

InChI Key |

VZYXAGGQHVUTHM-QYUKNOIISA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.N.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.